molecular formula C9H13Cl2NO B6220769 [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2758000-76-7

[(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6220769
CAS No.: 2758000-76-7
M. Wt: 222.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a chloro and methoxy substituent on a benzene ring, with a methylamine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-3-methoxyphenyl)methylamine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chloro-3-methoxybenzaldehyde, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting amine is methylated using methyl iodide in the presence of a base like sodium hydroxide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-chloro-3-methoxyphenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

(2-chloro-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2-chloro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(2-chloro-3-methoxyphenyl)methyl]amine hydrochloride
  • (2-chloro-4-methoxyphenyl)methylamine hydrochloride
  • (2-chloro-3-methoxyphenyl)ethylamine hydrochloride

Uniqueness

(2-chloro-3-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

2758000-76-7

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.